α1d-Adrenoceptor Subtype Selectivity: Naftopidil's 17-Fold Higher Affinity vs. α1b and Distinct Profile vs. Tamsulosin and Silodosin
Naftopidil demonstrates a unique α1-adrenoceptor binding profile. It is highly selective for the α1d subtype, with approximately 3- and 17-fold higher affinity than for the α1a- and α1b-adrenoceptor subtypes, respectively [1]. This contrasts sharply with tamsulosin, which has its highest affinity for α1a (Ki = 0.019 nM) and α1d (Ki = 0.063 nM) [2], and silodosin, which is also α1a-selective (Ki = 0.036 nM) [2]. Naftopidil's Ki for α1d is 1.2 nM, making it a preferential α1d antagonist [1]. This is a critical differentiator for research focusing on the α1d-mediated pathways in the detrusor and nervous system.
| Evidence Dimension | Binding Affinity (Ki) for cloned human α1-adrenoceptor subtypes |
|---|---|
| Target Compound Data | α1a: 3.7 nM; α1b: 20 nM; α1d: 1.2 nM [1] |
| Comparator Or Baseline | Tamsulosin: α1a: 0.019 nM, α1b: 0.29 nM, α1d: 0.063 nM [2]. Silodosin: α1a: 0.036 nM, α1b: 21 nM, α1d: 2.0 nM [2]. |
| Quantified Difference | Naftopidil's highest affinity is for α1d, while tamsulosin and silodosin are most potent at α1a. Naftopidil is 17-fold more selective for α1d vs α1b, and 3-fold vs α1a [1]. |
| Conditions | In vitro receptor binding assay using membrane fractions of mouse LM(tk-) cells expressing each cloned human α1-adrenoceptor subtype [1]. |
Why This Matters
This distinct subtype selectivity profile defines its primary mechanism of action and predicts differential effects on bladder storage symptoms versus other α-blockers, guiding selection for specific urological research models.
- [1] Takei R, et al. Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors. Jpn J Pharmacol. 1999;79(4):447-454. View Source
- [2] Masumori N. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. Ther Clin Risk Manag. 2011;7:227-238. (Adapted from Takei et al. and Shibata et al.). View Source
